2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid
Overview
Description
2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid is a heterocyclic compound that contains nitrogen atoms in its ring structure. This compound is part of the triazolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of a bromine atom and a carboxylic acid group in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly option. The reaction typically occurs in dry toluene at 140°C, resulting in good-to-excellent yields .
Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide. More environmentally friendly oxidizers like phenyliodine bis(trifluoroacetate) and iodine/potassium iodide can also be used .
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and eco-friendliness. The use of continuous flow reactors can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation Reactions: The carboxylic acid group can participate in condensation reactions to form amides or esters.
Cycloaddition Reactions: The triazole ring can undergo cycloaddition reactions with azides or alkynes to form larger heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or thiourea can be used in the presence of a base such as potassium carbonate.
Condensation Reactions: Reagents like thionyl chloride or carbodiimides can be used to activate the carboxylic acid group.
Cycloaddition Reactions: Copper(I) catalysts are commonly used for cycloaddition reactions involving azides and alkynes.
Major Products Formed
Substitution Reactions: Products include 2-azido-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid and 2-thio-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid.
Condensation Reactions: Products include amides and esters of this compound.
Cycloaddition Reactions: Products include larger heterocyclic compounds with enhanced biological activities.
Scientific Research Applications
2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe for studying enzyme interactions and biological pathways.
Medicine: It is investigated for its potential as an anticancer, antifungal, and antibacterial agent.
Industry: It is used in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can act as a ligand for various enzymes and receptors, modulating their activity. For example, it can inhibit the activity of kinases by binding to their active sites, thereby affecting cellular signaling pathways .
Comparison with Similar Compounds
2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid can be compared with other triazolopyridine derivatives, such as:
- 2-Chloro-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid
- 2-Iodo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid
- 2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid
These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical reactivity and biological activities. The presence of a bromine atom in this compound makes it particularly useful for further functionalization through substitution reactions .
Properties
IUPAC Name |
2-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-7-9-5-3-1-2-4(6(12)13)11(5)10-7/h1-3H,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIYWYJKBZXUBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NN2C(=C1)C(=O)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401203118 | |
Record name | 2-Bromo[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401203118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214902-65-4 | |
Record name | 2-Bromo[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1214902-65-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401203118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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